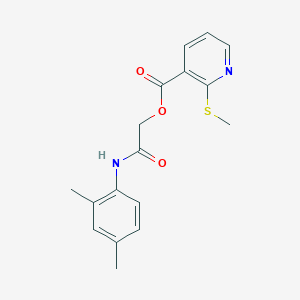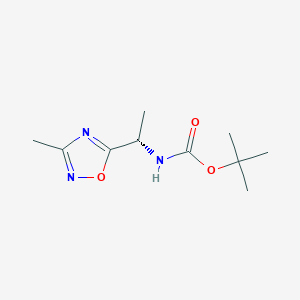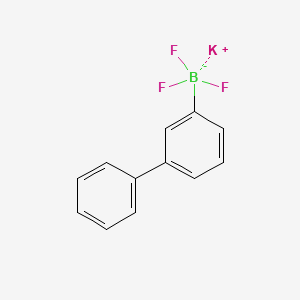
Sodium 2,2',2''-(((1E,1'E,1''E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate is a complex organic compound with a unique structure that includes multiple benzene rings and ethene linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate typically involves a multi-step process. The initial step often includes the formation of the core benzene-ethene structure through a series of condensation reactions. Common reagents used in these reactions include trifluoroacetic acid and hexamethylenetetramine . The reaction conditions usually involve heating and stirring the mixture for a specified period, followed by the addition of concentrated sulfuric acid to complete the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Industrial production methods may also incorporate continuous flow reactors to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethene linkages to ethane, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can introduce various functional groups into the benzene rings.
Aplicaciones Científicas De Investigación
Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(4-aminophenyl)ethene: Similar in structure but with amino groups instead of acetates.
Bis(4-aminophenyl)ethene: Contains fewer benzene rings and ethene linkages.
Uniqueness
Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate is unique due to its multiple benzene rings and ethene linkages, which provide a versatile framework for various chemical modifications and applications. Its ability to undergo multiple types of reactions and interact with different molecular targets makes it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C36H27Na3O6 |
|---|---|
Peso molecular |
624.6 g/mol |
Nombre IUPAC |
trisodium;2-[4-[(E)-2-[3,5-bis[(E)-2-[4-(carboxylatomethyl)phenyl]ethenyl]phenyl]ethenyl]phenyl]acetate |
InChI |
InChI=1S/C36H30O6.3Na/c37-34(38)22-28-10-1-25(2-11-28)7-16-31-19-32(17-8-26-3-12-29(13-4-26)23-35(39)40)21-33(20-31)18-9-27-5-14-30(15-6-27)24-36(41)42;;;/h1-21H,22-24H2,(H,37,38)(H,39,40)(H,41,42);;;/q;3*+1/p-3/b16-7+,17-8+,18-9+;;; |
Clave InChI |
LDQJQSIHVXESBE-GHDKNFJLSA-K |
SMILES isomérico |
C1=CC(=CC=C1CC(=O)[O-])/C=C/C2=CC(=CC(=C2)/C=C/C3=CC=C(C=C3)CC(=O)[O-])/C=C/C4=CC=C(C=C4)CC(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC=C1CC(=O)[O-])C=CC2=CC(=CC(=C2)C=CC3=CC=C(C=C3)CC(=O)[O-])C=CC4=CC=C(C=C4)CC(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B15281235.png)
![3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15281238.png)
![4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine](/img/structure/B15281251.png)
![Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate](/img/structure/B15281257.png)

![3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)







